molecular formula C16H23N3O4S B7699374 N,N-diethyl-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide

N,N-diethyl-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide

Cat. No. B7699374
M. Wt: 353.4 g/mol
InChI Key: LHMQHNXICHUFIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide, also known as DPBS, is a chemical compound that has been widely studied for its potential use in scientific research. DPBS is a sulfonamide-based compound that has a unique chemical structure, making it an interesting target for research.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide is not fully understood, but it is believed to involve the binding of the compound to specific targets in cells. This compound has been shown to interact with copper ions, which may be involved in its mechanism of action. Additionally, this compound has been shown to inhibit the activity of certain enzymes, which may also be involved in its mechanism of action.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its ability to selectively bind to copper ions, this compound has been shown to inhibit the activity of certain enzymes, including carbonic anhydrase. This compound has also been shown to have anti-inflammatory effects in animal models, suggesting that it may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of N,N-diethyl-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide is its selectivity for copper ions, which makes it a useful tool for the detection of copper in biological samples. Additionally, this compound is relatively easy to synthesize and can be used in a variety of laboratory settings. However, one limitation of this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are a number of potential future directions for research on N,N-diethyl-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide. One area of research involves the development of new fluorescent probes based on the chemical structure of this compound. Additionally, this compound may have potential therapeutic applications, particularly in the treatment of inflammatory diseases. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in scientific research and medicine.
Conclusion:
In conclusion, this compound is a sulfonamide-based compound that has been widely studied for its potential use in scientific research. This compound has a unique chemical structure and has been shown to have a range of biochemical and physiological effects. While there are limitations to its use, this compound has potential applications in a variety of research areas, including the development of new fluorescent probes and the treatment of inflammatory diseases. Further research is needed to fully understand the potential of this compound and to explore its applications in scientific research and medicine.

Synthesis Methods

N,N-diethyl-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide can be synthesized through a multistep process that involves the reaction of 4-methoxy-3-nitrobenzenesulfonyl chloride with diethylamine, followed by the reaction of the resulting compound with propyl hydrazine. The final step involves the reaction of the resulting compound with sulfuric acid to form this compound. The synthesis method for this compound is relatively straightforward and can be performed in a laboratory setting.

Scientific Research Applications

N,N-diethyl-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research involves the use of this compound as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions, making it a useful tool for the detection of copper in biological samples. Additionally, this compound has been studied for its potential use as a photosensitizer for photodynamic therapy, a treatment that uses light to activate drugs that can kill cancer cells.

properties

IUPAC Name

N,N-diethyl-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S/c1-5-8-15-17-16(23-18-15)13-11-12(9-10-14(13)22-4)24(20,21)19(6-2)7-3/h9-11H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMQHNXICHUFIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)C2=C(C=CC(=C2)S(=O)(=O)N(CC)CC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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